molecular formula C10H11BrF3NO2 B3034609 4-(Bromomethyl)benzylamine tfa salt CAS No. 1956378-98-5

4-(Bromomethyl)benzylamine tfa salt

Cat. No.: B3034609
CAS No.: 1956378-98-5
M. Wt: 314.10
InChI Key: WSANBIAVQJATNR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzylamine trifluoroacetate salt is a chemical compound with the molecular formula C10H11BrF3NO2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromomethyl group attached to a benzylamine moiety, with trifluoroacetate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)benzylamine trifluoroacetate salt typically involves the bromination of benzylamine. One common method is the reaction of benzylamine with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)benzylamine trifluoroacetate salt may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzylamine trifluoroacetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzylamines, oxidized benzylamine derivatives, and reduced benzylamine compounds .

Scientific Research Applications

4-(Bromomethyl)benzylamine trifluoroacetate salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzylamine trifluoroacetate salt involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules. The trifluoroacetate counterion may also play a role in stabilizing the compound and enhancing its solubility in various solvents .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)benzylamine trifluoroacetate salt
  • 4-(Fluoromethyl)benzylamine trifluoroacetate salt
  • 4-(Iodomethyl)benzylamine trifluoroacetate salt

Uniqueness

4-(Bromomethyl)benzylamine trifluoroacetate salt is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, making the compound more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

[4-(bromomethyl)phenyl]methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.C2HF3O2/c9-5-7-1-3-8(6-10)4-2-7;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANBIAVQJATNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CBr.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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